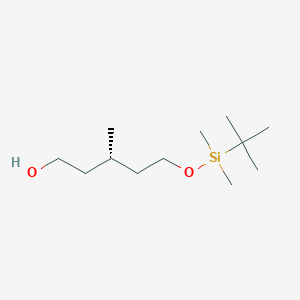
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is an organic compound that features a tert-butyldimethylsiloxy group attached to a pentanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The process involves the formation of a silyl ether, which protects the hydroxyl group from further reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to cleave the silyl ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes.
科学研究应用
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol has several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Medicine: May be used in the development of pharmaceuticals that require specific structural modifications.
Industry: Utilized in the production of high-performance materials, such as polymers and elastomers.
作用机制
The mechanism of action of 3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during synthetic processes. The tert-butyldimethylsiloxy group is stable under basic conditions but can be cleaved under acidic conditions or by nucleophilic attack .
相似化合物的比较
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but contains an aldehyde group instead of a pentanol backbone.
1,1-Bis(4-(tert-butyldimethylsiloxy)phenyl)ethylene: Contains two tert-butyldimethylsiloxy groups attached to a phenyl ring.
Uniqueness
3-(S)-methyl-5-(t-butyldimethylsilyloxy)-1-pentanol is unique due to its specific structural configuration, which provides distinct reactivity and stability profiles. This makes it particularly useful as a protecting group in organic synthesis and in the development of specialized materials.
属性
分子式 |
C12H28O2Si |
|---|---|
分子量 |
232.43 g/mol |
IUPAC 名称 |
(3S)-5-[tert-butyl(dimethyl)silyl]oxy-3-methylpentan-1-ol |
InChI |
InChI=1S/C12H28O2Si/c1-11(7-9-13)8-10-14-15(5,6)12(2,3)4/h11,13H,7-10H2,1-6H3/t11-/m0/s1 |
InChI 键 |
ZRRVNTKZZOHRRC-NSHDSACASA-N |
手性 SMILES |
C[C@@H](CCO)CCO[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(CCO)CCO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


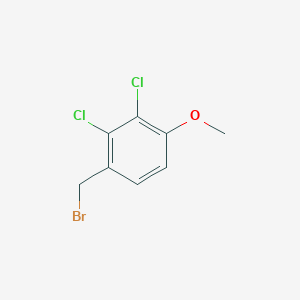
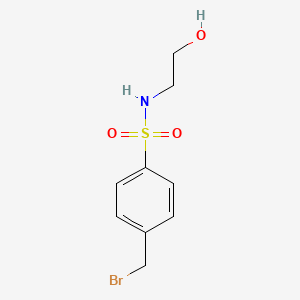

![[4-(4-Chloro-benzylamino)-phenyl]-(4-phenyl-piperazin-1-yl)-methanone](/img/structure/B8413043.png)
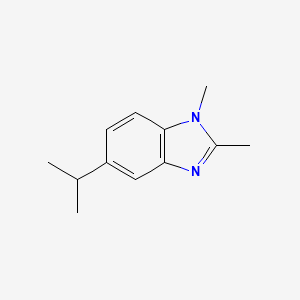
![[5-(3-Trifluoromethylphenyl)tetrazol-1-yl] acetic acid](/img/structure/B8413052.png)
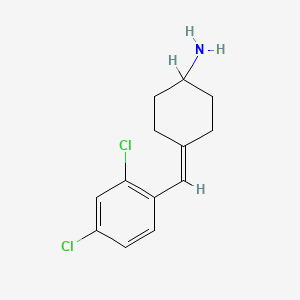
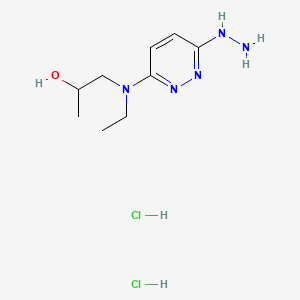
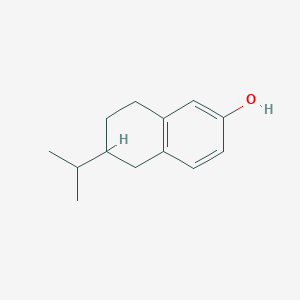
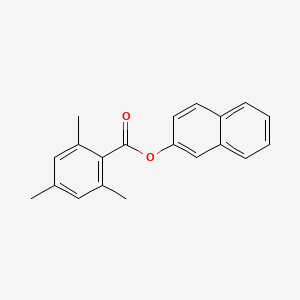
![(4S)-4-([5-[1-(ethoxycarbonyl)cyclobutoxy]-1-phenyl-1H-pyrazol-3-yl]formamido)-5-[4-(ethoxycarbonyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B8413083.png)
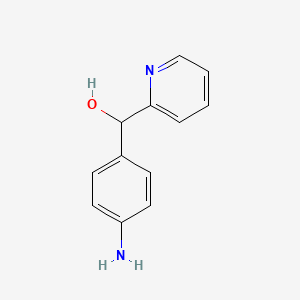

![N-[2-(4-Fluoro-phenyl)-2-morpholin-4-yl-ethyl]-2,3-dimethyl-benzamide](/img/structure/B8413131.png)
